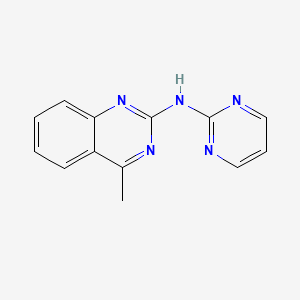

![molecular formula C14H16F6N2O2 B4626753 乙基[2,2,2-三氟-1-[(2-苯乙基)氨基]-1-(三氟甲基)乙基]氨基甲酸酯](/img/structure/B4626753.png)

乙基[2,2,2-三氟-1-[(2-苯乙基)氨基]-1-(三氟甲基)乙基]氨基甲酸酯

描述

Synthesis Analysis

The synthesis of carbamate derivatives, including ethyl [2,2,2-trifluoro-1-[(2-phenylethyl)amino]-1-(trifluoromethyl)ethyl]carbamate, often involves transformations at the carbamate group, reductive cyclization of nitropyridine intermediates, and hydride reduction of heteroaromatic compounds. These processes are crucial for generating the compound's active form, demonstrating a requirement for the carbamate group for activity (Temple, Rener, & Comber, 1989).

Molecular Structure Analysis

The molecular structure of carbamate compounds is often stabilized by intramolecular hydrogen bonding. For example, a related compound, ethyl ({[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]amino}carbonothioyl)carbamate, demonstrates a structure stabilized by hydrogen bonding, which is pivotal for its chemical stability and reactivity (Dolzhenko et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving carbamates typically include nucleophilic substitution, acylation, and reductive cyclization. For instance, studies on ethyl carbamate derivatives in antimitotic agents have highlighted the role of chiral isomers and modifications at the carbamate group in influencing biological activity, showcasing the chemical versatility and reactivity of these compounds (Temple & Rener, 1992).

Physical Properties Analysis

The physical properties of carbamate derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular composition and intermolecular interactions. Studies on similar carbamate compounds have elucidated the importance of hydrogen bonding and pi-pi stacking interactions in determining their crystalline structures and physical states (Garden et al., 2007).

Chemical Properties Analysis

The chemical properties of ethyl [2,2,2-trifluoro-1-[(2-phenylethyl)amino]-1-(trifluoromethyl)ethyl]carbamate, such as reactivity, stability, and potential for interaction with biological molecules, can be inferred from studies on similar compounds. For example, the reactivity of carbamate derivatives with various electrophiles and the effect of substitutions on their biological activity provide insights into the chemical behavior of these compounds (Smith, El‐Hiti, & Alshammari, 2013).

科学研究应用

致癌性和毒性研究

- 发表于《柳叶刀·肿瘤学》的一项研究讨论了酒精饮料和污染物(如乙基氨基甲酸酯,发酵食品和饮料中的常见污染物)的致癌性,强调了其潜在的健康影响 (Baan et al., 2007).

化学结构和性质

- 发表在《晶体学报E辑》上的研究考察了与乙基氨基甲酸酯相关的化合物,重点关注其分子结构,该结构由分子内氢键稳定。这提供了对该化合物的化学行为和潜在应用的见解 (Dolzhenko et al., 2010).

检测和分析技术

- 发表在《分析化学杂志》上的一篇论文开发了一种使用免疫测定方法测定中国米酒中乙基氨基甲酸酯的方法。这突出了在食品中检测和量化该化合物的重要性 (Luo et al., 2017).

色谱应用

- 发表在《色谱杂志A辑》上的一项研究描述了使用该化合物的衍生物快速分析氨基酸对映异构体,证明了其在分析化学中的实用性 (Abe et al., 1996).

环境和食品安全

- 《食品化学》发表了一篇关于乙基氨基甲酸酯作为一种新兴食品和环境毒物的综述,提供了有关其形成、代谢、检测和毒性作用的全面信息。这对于了解其对食品安全和公共健康的影响至关重要 (Gowd et al., 2018).

药理学研究

- 《药物化学杂志》探索了与乙基氨基甲酸酯类似的化合物的对映异构体,以了解它们的抗有丝分裂特性,从而阐明其在药理学中的潜在应用 (Temple & Rener, 1992).

属性

IUPAC Name |

ethyl N-[1,1,1,3,3,3-hexafluoro-2-(2-phenylethylamino)propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F6N2O2/c1-2-24-11(23)22-12(13(15,16)17,14(18,19)20)21-9-8-10-6-4-3-5-7-10/h3-7,21H,2,8-9H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAIYMHIGZEBQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)NCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [2,2,2-trifluoro-1-[(2-phenylethyl)amino]-1-(trifluoromethyl)ethyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4626699.png)

![2-[(4-chlorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4626701.png)

![4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B4626704.png)

![1-{[6-(isopropylthio)hexyl]oxy}-2,4-dimethylbenzene](/img/structure/B4626705.png)

![4-[(allylamino)sulfonyl]-N-2-pyridinylbenzamide](/img/structure/B4626707.png)

![propyl 2-[(4-methyl-3-nitrobenzoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4626728.png)

![N-[4-(aminosulfonyl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B4626737.png)

![N-(4-bromophenyl)-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4626742.png)

![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B4626756.png)

![1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4626763.png)

![N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B4626779.png)